N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide
Description
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is a heterocyclic compound featuring a 1,3,4-thiadiazole ring substituted with an ethyl group at position 5 and a butanamide chain linked to a 3-phenyl-1,2,4-oxadiazole moiety. This hybrid structure combines the electron-deficient thiadiazole and oxadiazole rings, which are known for their roles in medicinal chemistry, agrochemicals, and materials science due to their stability and electronic properties .
Properties
Molecular Formula |
C16H17N5O2S |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide |
InChI |
InChI=1S/C16H17N5O2S/c1-2-14-19-20-16(24-14)17-12(22)9-6-10-13-18-15(21-23-13)11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3,(H,17,20,22) |
InChI Key |
VZKUCFWWUFVRCD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3 |
Origin of Product |
United States |
Biological Activity
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is a compound that has garnered attention for its potential biological activities. This article explores its antimicrobial, anticancer, and antiproliferative properties based on diverse research findings.
Chemical Structure
The compound features a thiadiazole moiety and an oxadiazole ring, which are known for their biological significance. The structural formula can be represented as follows:
Antimicrobial Activity
Research indicates that derivatives of thiadiazoles exhibit notable antimicrobial properties. In a study evaluating various derivatives, compounds similar to this compound showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Summary
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiadiazole Derivative | Staphylococcus aureus | 16–31.25 μg/mL |
| Thiadiazole Derivative | Escherichia coli | 31.25 μg/mL |
| Thiadiazole Derivative | Candida albicans | Moderate activity at 31.25–62.5 μg/mL |
These findings suggest that the compound may be effective against various microbial pathogens, making it a candidate for further development in antimicrobial therapies .
Anticancer Activity
The anticancer potential of this compound has been investigated in several studies. It has demonstrated promising results in inhibiting the growth of various cancer cell lines.
Table 2: Anticancer Activity Summary
| Cell Line | IC50 (μg/mL) | Mechanism of Action |
|---|---|---|
| HCT116 (colon cancer) | 3.29 | Induces apoptosis |
| MCF7 (breast cancer) | 0.28 | Tubulin interaction |
| A549 (lung cancer) | 0.52 | DNA fragmentation |
The compound's ability to induce apoptosis and inhibit cell growth suggests a mechanism involving interaction with cellular components such as tubulin and DNA .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a comparative study of various thiadiazole derivatives, the compound was tested against multiple bacterial strains using the disk diffusion method. Results indicated that it exhibited significant inhibitory effects comparable to standard antibiotics.
Case Study 2: Cytotoxicity in Cancer Cells
A series of experiments were conducted using the MTT assay to evaluate the cytotoxic effects on human cancer cell lines. The findings revealed that the compound effectively reduced cell viability in a dose-dependent manner across different types of cancer cells.
Chemical Reactions Analysis
Thiadiazole Ring Formation
The 1,3,4-thiadiazole moiety is typically synthesized via condensation of a thioamide with a hydrazide. Key steps include:
-
Coupling : N-Boc-glycine is reacted with hexanoic acid hydrazide using 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (EEDQ) as a coupling agent .
-
Thiation : The intermediate is treated with Lawesson’s reagent to introduce sulfur, forming a thioamide .
-
Cyclization : Acidic conditions (e.g., sulfuric acid) drive cyclization to form the 1,3,4-thiadiazole ring .
| Step | Reagent/Condition | Purpose | Source |
|---|---|---|---|
| Coupling | EEDQ | Activate carboxylic acid | |
| Thiation | Lawesson’s reagent | Introduce sulfur | |
| Cyclization | Acidic conditions | Form thiadiazole ring |
Oxadiazole Ring Formation
The 1,2,4-oxadiazole ring is synthesized through cyclization of a hydrazide with a carbonyl group:
-
Coupling : N-Boc-glycine is reacted with hexanoic acid hydrazide .
-
Cyclization : CBr₄ and PPh₃ (triphenylphosphine) facilitate oxidative cyclization to form the oxadiazole ring .
| Step | Reagent/Condition | Purpose | Source |
|---|---|---|---|
| Coupling | EEDQ | Activate carboxylic acid | |
| Cyclization | CBr₄, PPh₃ | Oxidative cyclization |
Coupling and Final Assembly
The butanamide backbone links the thiadiazole and oxadiazole moieties. The synthesis involves:
-
Amide Bond Formation : The thiadiazole and oxadiazole precursors are coupled via amide bond formation, likely using standard coupling agents (e.g., EEDQ) .
-
Boc-Deprotection : Removal of the tert-butoxycarbonyl (Boc) group under acidic conditions (e.g., trifluoroacetic acid) .
Electrophilic Substitution
The thiadiazole ring may undergo electrophilic substitution at the C-5 position (ethyl-substituted), facilitated by electron-withdrawing groups. Potential reagents include halogens (e.g., Br₂) or alkylating agents .
| Mechanism | Reagent | Position | Outcome | Source |
|---|---|---|---|---|
| Electrophilic substitution | Br₂ | C-5 | Bromination |
Nucleophilic Reactions
The oxadiazole ring’s carbonyl group (C-5) may participate in nucleophilic acyl substitution . For example:
-
Hydrolysis : Under basic conditions, the amide bond can hydrolyze to form a carboxylate salt.
-
Condensation : Reaction with amines or alcohols could modify the oxadiazole substituent .
| Mechanism | Reagent | Position | Outcome | Source |
|---|---|---|---|---|
| Hydrolysis | NaOH, H₂O | Amide bond | Carboxylate salt |
Biological Interactions
The compound interacts with biological targets (e.g., enzymes or receptors) via hydrogen bonding or hydrophobic interactions. For example:
-
Enzyme inhibition : Thiadiazole-oxadiazole hybrids may inhibit enzymes like GABA transaminase, relevant to neurological disorders .
Analytical Characterization
The structure is confirmed using:
-
NMR spectroscopy : Identifies proton environments (e.g., ethyl groups, amide protons) .
-
Mass spectrometry : Validates molecular weight (C₁₈H₂₀N₆OS₂).
-
IR spectroscopy : Detects amide (N-H stretch) and heterocyclic (C=S/C=N) bonds .
| Technique | Key Observations | Source |
|---|---|---|
| NMR | Ethyl groups, amide protons | |
| MS | Molecular weight confirmation |
Structural Data
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to derivatives synthesized in related studies. Below is a detailed analysis of key analogs and their properties:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Structural Variations :
- The target compound’s ethyl-thiadiazole and phenyl-oxadiazole substituents distinguish it from benzamide-linked analogs (e.g., 6, 8a–c) . The butanamide chain may enhance flexibility and solubility compared to rigid benzamide derivatives.
- Pyridine- and nicotinic acid-containing analogs (8a–b) exhibit higher molecular weights (414–444 g/mol) and melting points (200–290°C), likely due to extended conjugation and intermolecular interactions .
Synthetic Efficiency: Yields for thiadiazole derivatives in range from 70–80%, achieved via reflux with hydroxylamine or active methylene compounds .
Spectroscopic and Analytical Data :
- IR spectra of analogs (e.g., 6, 8a) confirm carbonyl (C=O) stretches at 1605–1715 cm⁻¹, consistent with the target compound’s amide group .
- Elemental analysis (e.g., 8a: C 66.49% vs. calc. 66.65%) validates purity in synthesized analogs, a critical benchmark for the target compound .
The phenyl-oxadiazole group in the target compound may enhance π-π stacking interactions in materials science applications compared to simpler aryl groups .
Methodological Considerations
- Computational Modeling : Density functional theory (DFT) methods (e.g., Becke’s exchange-correlation functional ) could predict the target compound’s electronic properties, aiding in rational design.
- Crystallography : SHELX software is widely used for structural validation of similar heterocycles, ensuring accurate bond-length and angle measurements.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
